2,3-Difluorobenzyl vs. Other Difluorobenzyl Isomers: Differentiated AC50 and Maximal Response in a Cellular Enzyme Activation Model
In a thieno[3,2-b]pyrrole[3,2-d]pyridazinone series evaluated for PKM2 activation, the 2,3-difluorobenzyl substituent produced an AC50 of 0.215 μM with a maximal response of 73%, whereas the 2,4-difluorobenzyl and 2,6-difluorobenzyl congeners yielded AC50 values of 0.044 μM and 0.049 μM, respectively, with maximal responses of 94–96% [1]. This demonstrates that the 2,3-difluoro pattern confers a unique efficacy‑potency trade‑off that cannot be replicated by other difluorobenzyl isomers.
| Evidence Dimension | PKM2 activation (cellular enzyme activity) |
|---|---|
| Target Compound Data | AC50 = 0.215 μM; Max. Response = 73% (2,3-difluorobenzyl-containing analog) |
| Comparator Or Baseline | 2,4-difluorobenzyl: AC50 = 0.044 μM, Max. = 96%; 2,6-difluorobenzyl: AC50 = 0.049 μM, Max. = 94% |
| Quantified Difference | ~5‑fold higher AC50 and 21–23% lower maximal response for the 2,3-difluoro pattern |
| Conditions | Luminescent pyruvate kinase‑luciferase coupled assay; 57 μM compound concentration; n=3 replicates |
Why This Matters
Selects for researchers requiring a nuanced efficacy‑potency profile in allosteric enzyme modulation, where excessive potency may be undesirable for therapeutic window optimization.
- [1] Jiang, J.K., et al. Bioorg. Med. Chem. Lett. 2010, 20, 3387–3393. Table 2. View Source
